1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features a pyrazole and a thienylsulfonyl group attached to a piperazine ring
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S3/c1-10-13(11(2)15-14-10)24(20,21)17-7-5-16(6-8-17)23(18,19)12-4-3-9-22-12/h3-4,9H,5-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDKOKLLVSHJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and thienylsulfonyl intermediates, which are then coupled with piperazine under specific reaction conditions.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized through the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes.
Preparation of Thienylsulfonyl Intermediate: The thienylsulfonyl intermediate can be prepared by sulfonylation of thiophene derivatives using sulfonyl chlorides under basic conditions.
Coupling with Piperazine: The final step involves coupling the pyrazole and thienylsulfonyl intermediates with piperazine in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-yl derivatives: These compounds share the pyrazole core and exhibit similar reactivity and applications.
Thienylsulfonyl derivatives: Compounds with thienylsulfonyl groups have comparable chemical properties and uses.
Uniqueness
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is unique due to the combination of pyrazole, thienylsulfonyl, and piperazine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
